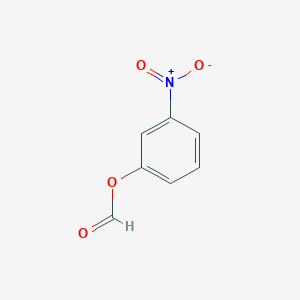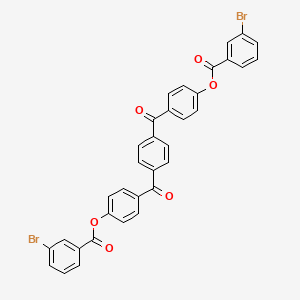
Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(3-bromobenzoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(3-bromobenzoate) is a complex organic compound consisting of 20 hydrogen atoms, 34 carbon atoms, 6 oxygen atoms, and 2 bromine atoms . This compound is known for its unique structure, which includes multiple benzene rings and bromine substituents, making it a subject of interest in various fields of scientific research.
準備方法
The synthesis of Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(3-bromobenzoate) typically involves multi-step organic reactions. The preparation methods often include:
Esterification: The initial step involves the esterification of benzene-1,4-dicarboxylic acid with 3-bromobenzoic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride.
Coupling Reactions: The intermediate products are then subjected to coupling reactions using catalysts like palladium on carbon (Pd/C) to form the final compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for research and industrial applications.
化学反応の分析
Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(3-bromobenzoate) undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form hydroquinones, depending on the reagents and conditions used.
Coupling Reactions: The benzene rings can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
科学的研究の応用
Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(3-bromobenzoate) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of advanced materials, including high-performance polymers and coatings.
作用機序
The mechanism of action of Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(3-bromobenzoate) involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and carbonyl groups in the compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activities. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile molecule for various applications.
類似化合物との比較
Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(3-bromobenzoate) can be compared with similar compounds such as:
Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(4-bromobenzoate): Similar structure but with bromine atoms at different positions.
Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(3-chlorobenzoate): Similar structure but with chlorine atoms instead of bromine.
Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(3-fluorobenzoate): Similar structure but with fluorine atoms instead of bromine.
The uniqueness of Benzene-1,4-diylbis(carbonylbenzene-4,1-diyl) bis(3-bromobenzoate) lies in its specific arrangement of bromine atoms and carbonyl groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
6315-88-4 |
|---|---|
分子式 |
C34H20Br2O6 |
分子量 |
684.3 g/mol |
IUPAC名 |
[4-[4-[4-(3-bromobenzoyl)oxybenzoyl]benzoyl]phenyl] 3-bromobenzoate |
InChI |
InChI=1S/C34H20Br2O6/c35-27-5-1-3-25(19-27)33(39)41-29-15-11-23(12-16-29)31(37)21-7-9-22(10-8-21)32(38)24-13-17-30(18-14-24)42-34(40)26-4-2-6-28(36)20-26/h1-20H |
InChIキー |
PBBWYIJSGHNDBZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Br)C(=O)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C(=O)C4=CC=C(C=C4)OC(=O)C5=CC(=CC=C5)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


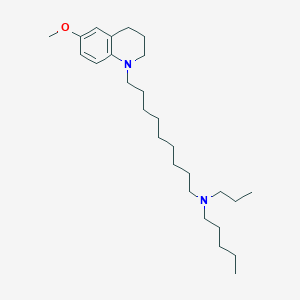
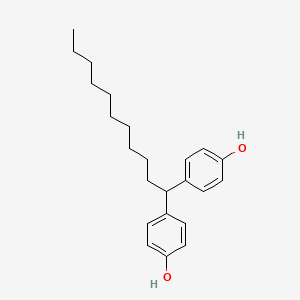

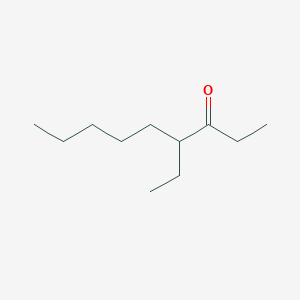
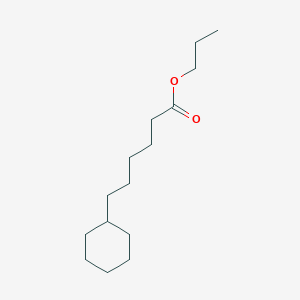

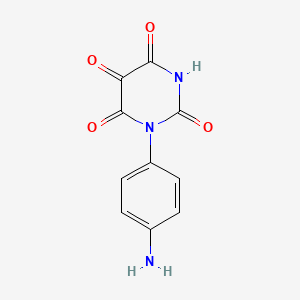
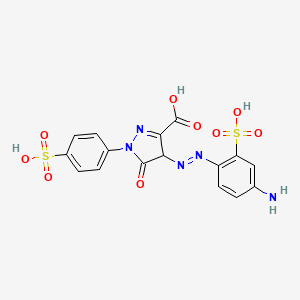
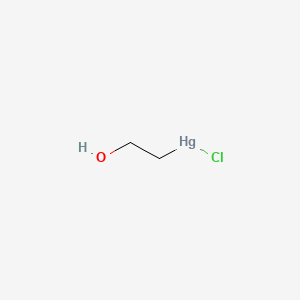
![N-[Bis(dimethylamino)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B14740354.png)

![Tributyl[(3,4-dichlorophenyl)methyl]phosphanium chloride](/img/structure/B14740362.png)
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14740370.png)
